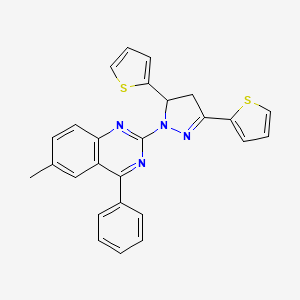

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline

Description

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted with methyl, phenyl, and a dihydro-pyrazolyl group bearing two thiophene rings. Quinazolines are pharmacologically significant due to their presence in drugs targeting cancer, inflammation, and microbial infections . The dihydro-pyrazole ring introduces conformational flexibility, which may influence molecular recognition and solubility.

Properties

IUPAC Name |

2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-6-methyl-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4S2/c1-17-11-12-20-19(15-17)25(18-7-3-2-4-8-18)28-26(27-20)30-22(24-10-6-14-32-24)16-21(29-30)23-9-5-13-31-23/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUWUSNIPBJRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CS5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various bioactive properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of thiophen-2-yl derivatives with pyrazole and quinazoline moieties. The structural framework consists of a quinazoline core substituted with a di(thiophen-2-yl) group and a methyl group at specific positions. The crystal structure analysis reveals that the central pyrazole ring adopts a twisted conformation, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

- HCT116 (colon cancer) : IC50 values in the low micromolar range.

- MCF-7 (breast cancer) : Comparable IC50 values indicating potential effectiveness against breast cancer cells.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antiviral Activity

The compound has also been evaluated for antiviral properties. It exhibits promising activity against several viral targets, particularly in inhibiting viral replication. The specific mechanisms are still under investigation but are believed to involve interference with viral RNA synthesis.

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition, particularly on protein kinases involved in cancer progression. Preliminary data indicate that it may inhibit kinases such as EGFR and VEGFR-2, which are critical in tumor angiogenesis and growth.

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Cancer Cell Lines : A systematic evaluation of various derivatives showed that modifications in the thiophene and pyrazole moieties significantly affected cytotoxicity profiles. The most active derivative exhibited an IC50 value of 4.04 μM against MCF-7 cells, indicating strong anticancer properties .

- Antiviral Screening : In a recent antiviral screening program, compounds similar to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline were tested against hepatitis C virus (HCV), showing over 95% inhibition at certain concentrations .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Properties : Compounds with similar structures have demonstrated efficacy against various viral infections, including influenza and HIV. For instance, derivatives of pyrazole have shown notable activity against the influenza A virus with low IC50 values, indicating high potency .

- Antimicrobial Activity : The presence of thiophene rings in the structure enhances interactions with microbial targets, potentially leading to effective antimicrobial agents. Studies have documented several pyrazole derivatives exhibiting strong antibacterial properties .

- Antitumor Effects : Quinazoline derivatives are known for their antitumor activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation in various cancer types, showcasing promising results in vitro .

Applications in Research

- Drug Development : The unique structural characteristics of 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline make it a valuable candidate for drug development. Its ability to modulate specific biological pathways is being explored for creating novel therapeutics targeting viral infections and cancer .

- Mechanistic Studies : Understanding the mechanism of action is crucial for optimizing this compound's therapeutic potential. Studies have shown that it interacts with specific enzymes or receptors, altering their activity and leading to various biological effects .

- Structure-Activity Relationship (SAR) Analysis : Ongoing research focuses on SAR studies to identify how modifications to the compound's structure influence its biological activity. This information is vital for guiding future synthetic efforts and improving efficacy .

Case Study 1: Antiviral Efficacy

A study demonstrated that a related pyrazole derivative significantly reduced HIV replication in vitro. The compound's structural features were critical for its antiviral activity, providing insights into potential modifications for enhanced efficacy against other viruses .

Case Study 2: Anticancer Properties

In another investigation, derivatives of quinazoline were tested against a panel of cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the potential for developing targeted therapies based on this scaffold .

Comparison with Similar Compounds

Quinazoline Derivatives

The target compound’s quinazoline core distinguishes it from thiadiazine () and thiazole derivatives (). Quinazolines are planar aromatic systems with two nitrogen atoms, enabling strong intermolecular interactions and diverse pharmacological applications . In contrast, thiadiazines (e.g., compounds 15b–17c in ) feature a six-membered ring with sulfur and nitrogen, which may reduce aromatic stabilization compared to quinazolines.

Pyrazolyl Substituents

The dihydro-pyrazolyl group in the target compound shares similarities with pyrazolyl-thiadiazines () and pyrazolyl-benzothiazoles (). However, the presence of two thiophene substituents on the pyrazole ring is unique.

Substituent Effects

Thiophene vs. Aryl Groups

Thiophene substituents in the target compound may enhance solubility and π-stacking compared to bulky aryl groups (e.g., 4-chlorophenyl in or 4-fluorophenyl in ). For example, fluorophenyl groups in contribute to isostructurality and planarity but may reduce metabolic stability compared to thiophene .

Methyl and Phenyl Groups

The 6-methyl and 4-phenyl groups on the quinazoline core align with methyl-substituted analogs in and . Methyl groups typically improve lipophilicity, while phenyl rings enhance aromatic interactions .

Physical Properties

Crystallographic and Conformational Analysis

Structural determination likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline?

The compound is typically synthesized via refluxing intermediates in ethanol. For example, pyrazoline derivatives are formed by condensing hydrazine derivatives with ketones or chalcones under reflux (e.g., 12 hours in ethanol) . A common approach involves reacting substituted hydrazines with aromatic ketones, followed by recrystallization from ethanol-DMF mixtures (1:1) to purify the product . Key steps include controlling reaction time, solvent selection, and purification via recrystallization to ensure yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : To confirm functional groups (e.g., C=N, C-S, or aromatic C-H stretches) .

- NMR (¹H and ¹³C) : For structural elucidation of thiophene, pyrazoline, and quinazoline moieties. For example, pyrazoline protons typically appear as doublets in the δ 3.5–4.5 ppm range .

- Melting point analysis : To verify purity (e.g., sharp melting points between 120–210°C, depending on substituents) .

- TLC : For monitoring reaction progress and purity using solvent systems like toluene-ethyl acetoacetate-water (8.7:1.2:1.1) .

Q. What pharmacological activities have been reported for pyrazoline-quinazoline hybrids?

Pyrazoline derivatives exhibit antitumor, antimicrobial, and antidepressant activities. For instance, substitutions on the pyrazoline ring (e.g., thiophene, phenyl groups) enhance bioactivity by modulating electronic and steric properties . Antitumor activity is often linked to π-π stacking interactions with DNA, while antimicrobial effects correlate with membrane disruption .

Q. How do researchers design experiments to assess biological activity?

Use randomized block designs with split-split plots for multifactorial analysis. For example:

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-DMF (1:1) is widely used due to its polarity gradient, which ensures slow crystallization and high purity . Ethanol alone may suffice for less polar derivatives, while DMF enhances solubility for aromatic-rich structures .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by enhancing reaction homogeneity .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization steps .

- Solvent-free conditions : Minimize side reactions (e.g., dimerization) in chalcone-pyrazoline condensations .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-response reevaluation : Confirm activity thresholds using IC₅₀/EC₅₀ assays with stricter statistical models (e.g., nonlinear regression) .

- Metabolic stability tests : Rule out false positives caused by compound degradation in cell culture media .

- Structural analogs : Synthesize derivatives with controlled substituents (e.g., halogenated thiophenes) to isolate bioactive motifs .

Q. How to evaluate the environmental fate of this compound?

Follow the INCHEMBIOL framework :

- Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask assays.

- Phase 2 : Assess biodegradation in soil/water systems using LC-MS to track metabolites.

- Phase 3 : Model bioaccumulation in aquatic organisms (e.g., Daphnia magna) under OECD guidelines.

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2, DNA topoisomerases) .

- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity with antibacterial IC₅₀ values .

Q. How to address discrepancies in spectroscopic data for structurally similar analogs?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons) .

- X-ray crystallography : Confirm absolute configuration and detect crystal packing effects that alter reactivity .

- High-resolution MS : Differentiate isomers with identical nominal masses but distinct fragmentation patterns .

Methodological Notes

- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) .

- Advanced synthesis : Prioritize green chemistry principles (e.g., ethanol as a solvent) to align with environmental safety goals .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays via IC₅₀ reproducibility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.